[(3S,4R)-4-amino-3-methoxypiperidin-1-yl]-[2-chloro-4-(1,2,4-triazol-4-yl)phenyl]methanone
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Overview
Description
[(3S,4R)-4-amino-3-methoxypiperidin-1-yl]-[2-chloro-4-(1,2,4-triazol-4-yl)phenyl]methanone is a complex organic compound with potential applications in various scientific fields. This compound features a piperidine ring, a triazole ring, and a methanone group, making it a versatile molecule for chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3S,4R)-4-amino-3-methoxypiperidin-1-yl]-[2-chloro-4-(1,2,4-triazol-4-yl)phenyl]methanone typically involves multiple steps, including the formation of the piperidine and triazole rings, followed by their coupling. Common reagents used in these reactions include various chlorinating agents, amines, and methoxy compounds. The reaction conditions often require controlled temperatures and pH levels to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to optimize yield and purity. The use of catalysts and automated systems can enhance the efficiency of the production process, ensuring consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
[(3S,4R)-4-amino-3-methoxypiperidin-1-yl]-[2-chloro-4-(1,2,4-triazol-4-yl)phenyl]methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to new compounds.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve specific temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
[(3S,4R)-4-amino-3-methoxypiperidin-1-yl]-[2-chloro-4-(1,2,4-triazol-4-yl)phenyl]methanone has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological systems.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [(3S,4R)-4-amino-3-methoxypiperidin-1-yl]-[2-chloro-4-(1,2,4-triazol-4-yl)phenyl]methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, metabolic processes, and gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms.
Methyl 4-aminobenzoate: A benzoate derivative with an amino group.
Uniqueness
[(3S,4R)-4-amino-3-methoxypiperidin-1-yl]-[2-chloro-4-(1,2,4-triazol-4-yl)phenyl]methanone is unique due to its specific stereochemistry and combination of functional groups, which provide distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
[(3S,4R)-4-amino-3-methoxypiperidin-1-yl]-[2-chloro-4-(1,2,4-triazol-4-yl)phenyl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClN5O2/c1-23-14-7-20(5-4-13(14)17)15(22)11-3-2-10(6-12(11)16)21-8-18-19-9-21/h2-3,6,8-9,13-14H,4-5,7,17H2,1H3/t13-,14+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNCZSXSFKMLUFD-KGLIPLIRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CN(CCC1N)C(=O)C2=C(C=C(C=C2)N3C=NN=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@H]1CN(CC[C@H]1N)C(=O)C2=C(C=C(C=C2)N3C=NN=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.79 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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